molecular formula C11H9BrN2O B1489729 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol CAS No. 1368872-64-3

6-(4-Bromophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1489729
CAS No.: 1368872-64-3
M. Wt: 265.11 g/mol
InChI Key: WJBZVABQWCTBBN-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-methylpyrimidin-4-ol ( 1368872-64-3) is an organic compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . This chemical features a pyrimidine ring, a core structure in medicinal chemistry, substituted with a methyl group and a 4-bromophenyl moiety. Pyrimidine derivatives are fundamental in biochemical processes and are extensively investigated in pharmaceutical research for their diverse biological activities . This bromophenyl pyrimidine scaffold is of significant interest in anticancer research. Compounds based on the N-(2-methylpyrimidin-4-yl)thiazol-2-amine pharmacophore , which shares structural similarities with this compound, have been identified as key structural motifs in multi-kinase inhibitor drugs and are actively explored in the design of novel antitumor agents . The structural architecture of this compound, particularly the bromophenyl group, is a common feature in developing potential inhibitors for various cancer cell lines, making it a valuable building block in exploratory medicinal chemistry . Researchers utilize this compound strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper handling procedures and safe laboratory practices should always be followed. The product is typically supplied for cold-chain transportation to ensure stability .

Properties

IUPAC Name

4-(4-bromophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBZVABQWCTBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrimidine Core

A fundamental intermediate in the synthesis is 4,6-dihydroxy-2-methylpyrimidine , which serves as the scaffold for further functionalization.

Method Summary:

  • Sodium methoxide is added to methanol under ice bath conditions.
  • Methyl malonate and acetamidine hydrochloride are introduced to the reaction mixture.
  • The reaction proceeds at 18–25 °C for 3–5 hours.
  • Methanol is removed under reduced pressure.
  • The mixture is acidified to pH 1–2 and crystallized at 0 °C.
  • The solid product is filtered, washed, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

This method replaces toxic reagents like POCl3 and phosgene with triphosgene, improving safety and environmental impact, and is suitable for industrial scale production.

Step Reagents/Conditions Notes
1 Sodium methoxide in methanol, ice bath Controlled addition for safety
2 Methyl malonate, acetamidine hydrochloride Stoichiometric ratios critical
3 Reaction at 18–25 °C for 3–5 hours Ensures ring closure
4 Acidification to pH 1–2, crystallization Promotes product precipitation
5 Filtration, washing, drying Obtains pure white solid

Introduction of the 4-Bromophenyl Group

The bromophenyl substituent at the 6-position is introduced via coupling or substitution reactions involving brominated precursors.

A key intermediate relevant to this step is 2-(4-bromophenyl)-2-methylpropanoic acid , which can be synthesized by selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, avoiding toxic solvents and ensuring high selectivity for the para-bromo isomer.

Selective Bromination Method:

  • React 2-methyl-2-phenylpropanoic acid with bromine in water under acidic, neutral, or alkaline conditions.
  • Maintain temperature between 25–35 °C during bromine addition over 3 hours.
  • Stir for an additional 10 hours to complete the reaction.
  • Extract with organic solvents (e.g., toluene).
  • Adjust pH and crystallize the product.
  • Purify by washing and recrystallization.

This method avoids the use of class-I solvents such as carbon tetrachloride, improving environmental and safety profiles. The brominated acid is a crucial intermediate for further transformations leading to the target pyrimidin-4-ol derivative.

Parameter Condition/Value Comments
Reaction medium Water (aqueous) Environmentally benign
Temperature 25–35 °C Controlled for selectivity
Bromine equivalents 1 to 2 equivalents Excess bromine not required
Reaction time 3 hours addition + 10 hours stir Ensures complete bromination
Extraction solvent Toluene For product isolation
Yield ~46.6% (isolated) High purity (99.28% by GC)

Final Assembly of 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol

The final step involves coupling the bromophenyl intermediate with the pyrimidine core, often through nucleophilic substitution or condensation reactions under controlled conditions.

Though specific detailed protocols for this coupling are limited in the available literature, typical approaches include:

  • Using the 4,6-dihydroxy-2-methylpyrimidine as the nucleophile.
  • Reacting with 4-bromobenzyl halides or bromophenyl derivatives under basic or catalytic conditions.
  • Employing solvents such as DMF or DMSO to facilitate the reaction.
  • Purification by recrystallization or chromatographic techniques.

The unique combination of substituents (bromine, methyl, hydroxyl) on the pyrimidine ring imparts distinct chemical and biological properties to the compound.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Outcome/Product Reference
Pyrimidine core synthesis Sodium methoxide, methyl malonate, acetamidine hydrochloride, methanol, acidification 4,6-Dihydroxy-2-methylpyrimidine (white solid)
Bromophenyl intermediate 2-methyl-2-phenylpropanoic acid, bromine, aqueous medium, toluene extraction 2-(4-Bromophenyl)-2-methylpropanoic acid (high purity)
Final coupling Pyrimidine intermediate, bromophenyl derivative, suitable base/solvent This compound

Research Findings and Notes

  • The use of aqueous media for bromination reactions significantly reduces environmental hazards compared to traditional halogenated solvents.
  • Replacement of toxic reagents in pyrimidine core synthesis enhances safety and scalability for industrial production.
  • The selective bromination method yields predominantly the para-bromo isomer, crucial for the desired substitution pattern in the final compound.
  • The compound’s structural uniqueness contributes to its biological activity, making the preparation methods critical for obtaining high-purity material for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the compound to simpler forms.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : The compound serves as an intermediate for synthesizing more complex organic compounds, particularly in pharmaceutical development. Its structure allows for further functionalization, making it a versatile building block for creating derivatives with enhanced biological activity.

Biology

  • Antimicrobial Activity : Research has indicated that 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol possesses antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness against resistant pathogens.
  • Antiviral Properties : The compound has been noted for its ability to induce interferon production, suggesting potential antiviral effects. This property can be leveraged in the development of antiviral therapies targeting viral infections.

Medicine

  • Drug Development : Given its biological activities, this compound is being explored as a candidate for drug development. Its ability to modulate enzyme activity positions it as a potential therapeutic agent against various diseases, including cancer and infectious diseases.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which is crucial for developing drugs that target specific metabolic pathways involved in disease progression.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition at lower concentrations compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
  • Antiviral Research : In another research endeavor, the compound was tested for its ability to induce interferon production in vitro. The findings suggested that it could enhance the immune response against viral infections, making it a candidate for further antiviral drug development .
  • Synthesis of Derivatives : Researchers have successfully synthesized various derivatives of this compound through modifications at the pyrimidine ring. These derivatives exhibited enhanced biological activities, indicating that structural modifications can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism by which 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(4-Bromophenyl)-2-methylpyrimidin-4-ol are compared below with analogs differing in substituents or core modifications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
This compound 4-BrPh (6), CH₃ (2), OH (4) C₁₁H₉BrN₂O 277.11 1368872-64-3 Anticancer, antimicrobial potential
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 4-IPh (6), CH₃ (2), OH (4) C₁₁H₉IN₂O 312.11 2090594-15-1 Higher molecular weight; iodine enhances lipophilicity
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-ClPh (6), CH₃ (2), OH (4) C₁₁H₉ClN₂O 220.65 1412957-57-3 Lower density (1.31 g/cm³); predicted pKa ~8
4-Methyl-6-(methylthio)pyrimidin-2-ol CH₃ (4), SCH₃ (6), OH (2) C₆H₈N₂OS 184.25 16710-11-5 Sulfur substitution improves metabolic stability
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol 4-FPh (6), quinazoline-amino (2) C₁₉H₁₅FN₆O 370.36 879563-42-5 Fluorine enhances bioavailability; antiviral activity

Key Observations:

Substituent Effects :

  • Halogens : Bromine (Br) and iodine (I) increase molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F). Bromine’s moderate size balances steric effects and electronic withdrawal, making it favorable for drug-receptor interactions.
  • Methylthio vs. Hydroxyl : Methylthio (SCH₃) groups enhance metabolic stability compared to hydroxyl (OH), which participates in tautomerism.

Biological Activity :

  • Bromophenyl derivatives show promise in anticancer and antimicrobial studies, likely due to enhanced hydrophobic interactions with target proteins.
  • Fluorophenyl analogs exhibit improved bioavailability and antiviral activity, as seen in HIV reverse transcriptase inhibition.

Anticancer and Antimicrobial Activity

This compound was synthesized via Biginelli-like reactions, yielding both keto and enol tautomers (). These forms were screened against cancer cell lines and microbial pathogens, showing moderate to high activity compared to chlorophenyl and methylthio analogs. The bromine substituent likely enhances membrane penetration and target binding.

Antiviral Potential

A related bromophenyl pyrimidine derivative, 4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine, demonstrated anti-HIV activity by docking effectively with viral reverse transcriptase.

Biological Activity

6-(4-Bromophenyl)-2-methylpyrimidin-4-ol is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological significance, and research findings associated with this compound.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 6-position with a bromophenyl group and a hydroxyl group at the 4-position. Its molecular formula is C11H10BrN3OC_{11}H_{10}BrN_3O with a molecular weight of approximately 283.10 g/mol. The presence of the bromine atom enhances its electrophilic properties, making it a valuable candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrimidine Ring : The initial step often involves the reaction of appropriate precursors under basic conditions.
  • Substitution Reactions : Subsequent reactions introduce the bromophenyl and hydroxyl groups at specific positions on the pyrimidine ring.
  • Purification : The final product is purified using recrystallization techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

These findings suggest that the compound may interfere with bacterial growth mechanisms, potentially through enzyme inhibition or disruption of cell wall synthesis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been noted for their ability to lower tau phosphorylation levels, which is crucial in neurodegenerative diseases.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activities and bind to specific receptors within cells. Molecular docking studies have been employed to elucidate these interactions, revealing that the compound's unique structural features contribute to its binding affinity and efficacy against biological targets .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
6-(4-Chlorophenyl)-2-methylpyrimidin-4-olChlorine substitutionModerate antimicrobial activity
6-(4-Bromobenzyl)-2-methylpyrimidin-4-olBromobenzyl groupEnhanced anticancer properties
2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-olFluorine substitutionPotentially lower activity

The distinct combination of bromine, hydroxyl, and methyl substitutions on the pyrimidine ring sets this compound apart from its analogs, possibly enhancing its biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : In vitro tests revealed high efficacy against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .
  • Anticancer Research : A study highlighted its role in inhibiting kinase activity in cancer cells, leading to decreased tumor growth in animal models .
  • Structure-Activity Relationship (SAR) : SAR studies have identified key structural components responsible for the biological activity of related pyrimidine derivatives, emphasizing the importance of functional group positioning .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-bromophenyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is commonly employed:

Cyclocondensation : React 4-bromoacetophenone with urea or thiourea derivatives in the presence of a base (e.g., NaOH) to form the pyrimidine core.

Functionalization : Introduce the methyl group at position 2 via nucleophilic substitution or catalytic coupling.

  • Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Employ BH₃-Py complex in THF for selective reductions, as demonstrated in analogous pyrimidine syntheses .
  • Key Metrics :
ParameterTypical Range
Temperature80–120°C
Reaction Time4–12 hours
Yield (after purification)60–75%

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

  • ¹H NMR Analysis :

  • Aromatic protons : Doublets in δ 7.4–7.8 ppm (4-bromophenyl group).
  • Pyrimidine protons : Singlet at δ 8.2–8.5 ppm (C5-H).
  • Methyl group : Singlet at δ 2.5–2.7 ppm (C2-CH₃).
    • Mass Spectrometry :
  • ESI-MS : Expected [M+H]⁺ at m/z 281/283 (Br isotopic pattern).
    • Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of regioisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) suitable for crystallographic studies .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced Research Questions

Q. How can X-ray crystallography and software tools (SHELXL, ORTEP) resolve structural ambiguities in this compound?

  • Crystallization : Slow evaporation from DMSO/ethanol produces diffraction-quality crystals.
  • Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
  • Software Workflow :

SHELXD : Solve phase problems via direct methods.

SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%).

ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams .

  • Common Pitfalls : Overinterpretation of disordered bromophenyl groups; use restraints during refinement .

Q. What strategies can address contradictions in spectroscopic vs. crystallographic data for this compound?

  • Case Study : If NMR suggests a planar pyrimidine ring but crystallography shows puckering:

Dynamic NMR : Probe ring flexibility at variable temperatures.

DFT Calculations : Compare energy barriers for ring distortion.

Validation Tools : Check for Twinning or PLATON alerts in crystallographic data .

  • Resolution : Cross-validate with IR (C=O stretching) and UV-Vis (π→π* transitions) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking Studies : Target endothelin receptors (PDB: 7UI) using AutoDock Vina.

  • Key Interactions : Bromophenyl group occupies hydrophobic pockets; hydroxyl forms hydrogen bonds .
    • QSAR Models : Correlate substituent effects (e.g., trifluoromethyl) with IC₅₀ values using Hammett constants .
    • Validation : Compare predictions with in vitro assays (e.g., ERK phosphorylation in endothelial cells) .

Q. What are the challenges in synthesizing phosphine oxide derivatives of this compound, and how can they be mitigated?

  • Synthetic Hurdles :

  • Phosphorylation : Competitive side reactions at the hydroxyl group.
  • Steric Hindrance : Bulky substituents reduce yields.
    • Solutions :
  • Use PCl₅ as a phosphorylating agent under anhydrous conditions .
  • Introduce protecting groups (e.g., TMS) for selective functionalization .
    • Analytical Confirmation :
Derivative³¹P NMR Shift (ppm)
Phosphonic acid15–20
Phosphine oxide25–30

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Bromophenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(4-Bromophenyl)-2-methylpyrimidin-4-ol

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